molecular formula C20H18N2O3S2 B2498585 (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide

Cat. No.: B2498585
M. Wt: 398.5 g/mol
InChI Key: RAMDEYBXJWGGCT-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-299862 involves multiple steps, starting with the preparation of the thioxothiazolidinone core. This core is typically synthesized through a reaction between a thioamide and a carbonyl compound under acidic conditions. The benzylidene group is then introduced through a condensation reaction with benzaldehyde .

Industrial Production Methods

Industrial production of WAY-299862 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch processing and continuous flow synthesis, which allow for efficient production and scalability .

Chemical Reactions Analysis

Types of Reactions

WAY-299862 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of WAY-299862 .

Scientific Research Applications

WAY-299862 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: WAY-299862 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-299862 involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

WAY-299862 is compared with other similar compounds, such as:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: An oxytocin receptor agonist.

    WAY-316606: A sclerostin inhibitor.

WAY-299862 is unique due to its specific structure and the presence of the thioxothiazolidinone core, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-16-10-5-4-9-15(16)21-18(24)11-6-12-22-19(25)17(27-20(22)26)13-14-7-2-1-3-8-14/h1-5,7-10,13,23H,6,11-12H2,(H,21,24)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMDEYBXJWGGCT-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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